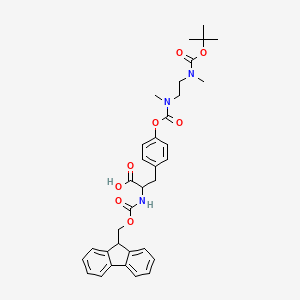

Fmoc-Tyr(Boc-Nmec)-OH

Übersicht

Beschreibung

Fmoc-Tyr(Boc-Nmec)-OH: is a synthetic derivative of the amino acid tyrosine. It is commonly used in peptide synthesis due to its protective groups, which prevent unwanted reactions during the synthesis process. The compound includes a fluorenylmethyloxycarbonyl (Fmoc) group, a tert-butoxycarbonyl (Boc) group, and a nitro-methyl ester (Nmec) group, each serving specific protective functions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-Tyr(Boc-Nmec)-OH typically involves multiple steps:

Protection of the Tyrosine Hydroxyl Group: The hydroxyl group of tyrosine is protected using a Boc group. This is usually achieved by reacting tyrosine with di-tert-butyl dicarbonate in the presence of a base like triethylamine.

Protection of the Amino Group: The amino group is protected with an Fmoc group. This is done by reacting the Boc-protected tyrosine with Fmoc-chloride in the presence of a base.

Protection of the Carboxyl Group: The carboxyl group is protected using a nitro-methyl ester (Nmec) group. This step involves esterification of the carboxyl group with nitromethane in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, often using automated peptide synthesizers.

Analyse Chemischer Reaktionen

Protecting Group Dynamics

Fmoc-Tyr(Boc-Nmec)-OH contains three key functional groups with distinct reactivity profiles:

| Protecting Group | Functionality | Deprotection Method | Stability |

|---|---|---|---|

| Fmoc (9-fluorenylmethyloxycarbonyl) | N-terminal protection | 20% piperidine in DMF (base-sensitive) | Stable to acids, oxidants |

| Boc (tert-butyloxycarbonyl) | Side-chain carbamate protection | Trifluoroacetic acid (TFA, 50–95%) | Stable to bases, nucleophiles |

| Nmec (Boc-N-methyl-N-[2-(methylamino)ethyl]carbamoyl) | Side-chain modification | Requires strong acids (e.g., HF, TFA/H2O) | Base-stable, acid-labile |

The Boc-Nmec group introduces a branched carbamate structure, increasing steric hindrance and requiring aggressive acidic conditions for cleavage compared to standard Boc groups .

Coupling Reactions

In solid-phase peptide synthesis (SPPS), this derivative participates in standard Fmoc-based coupling protocols:

-

Activation : Carbodiimide reagents (e.g., HBTU, HATU) with additives like HOAt or OxymaPure facilitate amide bond formation.

-

Base : N,N-Diisopropylethylamine (DIEA) neutralizes acids generated during activation.

-

Solvent : Dimethylformamide (DMF) or N-methylpyrrolidone (NMP) are typically used.

Example Reaction:

Deprotection Sequence

The orthogonal protection strategy allows sequential removal of groups:

-

Fmoc Removal : Piperidine (20% in DMF) cleaves the Fmoc group without affecting Boc or Nmec .

-

Boc/Nmec Removal : TFA cocktails (e.g., TFA:H2O:triisopropylsilane 95:2.5:2.5) simultaneously cleave Boc and Nmec groups during final resin cleavage .

Side Reactions and Mitigation

-

Acylation of Phenolic Oxygen : Rare due to steric protection by the Boc-Nmec group. If unintended acylation occurs, piperidine treatment removes O-acyl adducts .

-

Racemization : Minimized by using coupling temperatures <25°C and efficient activators like HATU .

-

Incomplete Deprotection : Aggressive TFA conditions (≥95%) ensure full removal of Boc-Nmec .

Wissenschaftliche Forschungsanwendungen

Solid-Phase Peptide Synthesis

Fmoc-Tyr(Boc-Nmec)-OH is commonly employed in SPPS, where the Fmoc group allows for selective deprotection under mild basic conditions. This method facilitates the assembly of peptides in a controlled manner, enabling the incorporation of various amino acids into complex structures.

Key Benefits:

- Stability : The Fmoc group provides stability during synthesis.

- Versatility : Can be used to synthesize a variety of peptides for pharmaceutical applications.

Case Studies in Drug Development

- Anti-inflammatory Dipeptides : Research has shown that dipeptides containing Fmoc-Tyr derivatives exhibit anti-inflammatory properties. A study synthesized several N-(fluorenyl-9-methoxycarbonyl) dipeptides and evaluated their effects on neutrophil activity, demonstrating potential therapeutic applications in inflammatory diseases .

- Cancer Therapeutics : Fmoc-Tyr derivatives have been explored for their ability to enhance drug accumulation in tumor cells overexpressing specific transporters, such as LAT1. This suggests that these compounds may serve as effective carriers for targeted cancer therapies .

Self-Assembly Studies

Recent studies have investigated the self-assembly properties of Fmoc-Tyr derivatives, revealing their ability to form well-defined structures such as fibers and spheres under varying conditions.

Findings:

- At specific concentrations (e.g., 5 mM), Fmoc-Tyr(tBu)-OH demonstrated the formation of spherical assemblies that could transition into fibrous structures upon heating .

- The self-assembly mechanisms were characterized using techniques such as optical microscopy and NMR spectroscopy, indicating potential applications in nanotechnology and materials design .

Comparative Data Table

The following table summarizes key characteristics and findings related to this compound and its derivatives:

| Compound | Application Area | Key Findings |

|---|---|---|

| This compound | Peptide Synthesis | Used in SPPS for stable peptide assembly |

| Fmoc-Tyr(tBu)-OH | Drug Development | Anti-inflammatory effects; enhances drug delivery |

| Fmoc-Tyr(tBu)-OH | Material Science | Forms self-assembled structures; potential nanomaterials |

Wirkmechanismus

Mechanism:

- The protective groups in Fmoc-Tyr(Boc-Nmec)-OH prevent unwanted side reactions during peptide synthesis. The Fmoc group protects the amino group, the Boc group protects the hydroxyl group, and the Nmec group protects the carboxyl group.

Molecular Targets and Pathways:

- The compound itself does not have a specific biological target but is used to facilitate the synthesis of peptides that may interact with various molecular targets.

Vergleich Mit ähnlichen Verbindungen

Fmoc-Tyr(tBu)-OH: Similar but uses a tert-butyl group instead of Boc for hydroxyl protection.

Fmoc-Tyr(OMe)-OH: Uses a methoxy group for carboxyl protection instead of Nmec.

Uniqueness:

- The combination of Fmoc, Boc, and Nmec groups in Fmoc-Tyr(Boc-Nmec)-OH provides a unique set of protective functionalities that can be selectively removed under different conditions, offering versatility in peptide synthesis.

Biologische Aktivität

Fmoc-Tyr(Boc-Nmec)-OH is a derivative of tyrosine that incorporates specific protecting groups suitable for solid-phase peptide synthesis (SPPS). This compound is primarily utilized in the synthesis of sulfotyrosine-containing peptides, which are significant due to their biological roles in various physiological processes. Understanding the biological activity of this compound involves examining its synthesis, stability, and functional applications in peptide research.

Chemical Structure and Properties

This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group at the amino terminus and a tert-butyloxycarbonyl (Boc) protecting group on the side chain. The Nmec (neopentyl) group protects the sulfate moiety, which is crucial for the biological activity of sulfotyrosine.

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉N₃O₅S |

| Molecular Weight | 385.42 g/mol |

| Purity | ≥ 99.0% (HPLC) |

| Stability | Stable under TFA conditions |

Biological Significance

Tyrosine sulfation is a post-translational modification that plays a critical role in various biological processes, including:

- Protein-Protein Interactions : Sulfated tyrosines are involved in mediating interactions between proteins, particularly in signaling pathways.

- Peptide Hormone Activity : Several peptide hormones require tyrosine sulfation for their biological activity, influencing physiological responses such as digestion and metabolism.

Case Study: Synthesis and Activity of Sulfotyrosine Peptides

One notable application of this compound is in the synthesis of peptides that require specific sulfation patterns. For example, a study demonstrated the synthesis of H-Tyr(SO3-)-Glu-Phe-Lys-Lys-Ala-NH2 using this derivative. The resulting peptide exhibited enhanced stability and activity due to the proper incorporation of the sulfated tyrosine residue.

Synthesis Methodology

The synthesis of this compound typically involves:

- Coupling : The Fmoc group allows for standard SPPS techniques using coupling reagents like HCTU or PyBOP.

- Deprotection : The Boc group can be removed under mild acidic conditions, while the Nmec group can be cleaved using sodium azide or ammonium acetate.

- Purification : The final peptide product is purified using reverse-phase high-performance liquid chromatography (RP-HPLC).

Table 2: Synthesis Steps Overview

| Step | Conditions | Duration |

|---|---|---|

| Fmoc Removal | 20% piperidine in DMF | 3 x 5 min |

| Coupling Reaction | HCTU/DIPEA activated amino acids | 60 min |

| Nmec Deprotection | Sodium azide or ammonium acetate | Overnight |

| Purification | RP-HPLC with ammonium acetate gradient | As required |

Research Findings

Recent studies have highlighted the utility of this compound in synthesizing bioactive peptides. The incorporation of sulfated tyrosine residues has been shown to significantly enhance peptide stability and receptor binding affinity.

Key Findings:

- Increased Binding Affinity : Peptides synthesized with sulfated tyrosine demonstrated improved interactions with their respective receptors compared to non-sulfated counterparts.

- Stability Under Physiological Conditions : The neopentyl protection strategy effectively shields the sulfate group from hydrolysis during synthesis and storage.

Eigenschaften

IUPAC Name |

2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[4-[methyl-[2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]ethyl]carbamoyl]oxyphenyl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H39N3O8/c1-34(2,3)45-33(42)37(5)19-18-36(4)32(41)44-23-16-14-22(15-17-23)20-29(30(38)39)35-31(40)43-21-28-26-12-8-6-10-24(26)25-11-7-9-13-27(25)28/h6-17,28-29H,18-21H2,1-5H3,(H,35,40)(H,38,39) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CELJKBQYZSAPDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCN(C)C(=O)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H39N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

617.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.